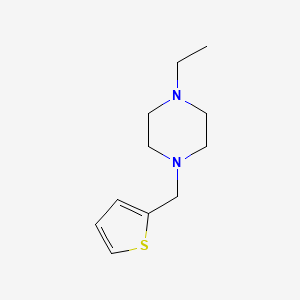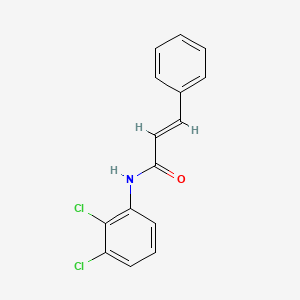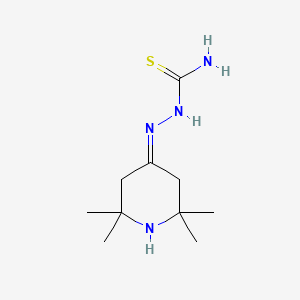
N-(3,4-dichlorophenyl)-3-(4-isopropylphenyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,4-dichlorophenyl)-3-(4-isopropylphenyl)acrylamide, also known as DCPA, is a synthetic compound that belongs to the family of acrylamide derivatives. It is widely used in scientific research for its unique properties and potential applications in various fields, including medicine, agriculture, and industry.
作用机制
The mechanism of action of N-(3,4-dichlorophenyl)-3-(4-isopropylphenyl)acrylamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins in the body, leading to the suppression of cancer cell growth and inflammation.
Biochemical and Physiological Effects:
N-(3,4-dichlorophenyl)-3-(4-isopropylphenyl)acrylamide has been shown to have various biochemical and physiological effects on the body. In animal studies, it has been shown to reduce tumor growth and inflammation. It has also been shown to inhibit the activity of certain enzymes and proteins, including cyclooxygenase-2 (COX-2) and nuclear factor-kappa B (NF-kB), which are involved in the regulation of inflammation and cancer cell growth.
实验室实验的优点和局限性
N-(3,4-dichlorophenyl)-3-(4-isopropylphenyl)acrylamide has several advantages for lab experiments. It is a stable and easily synthesizable compound that can be readily purified. It also exhibits potent biological activity, making it a useful tool for studying various biological processes. However, N-(3,4-dichlorophenyl)-3-(4-isopropylphenyl)acrylamide has some limitations as well. It is highly toxic and requires careful handling and disposal. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
未来方向
There are several future directions for research on N-(3,4-dichlorophenyl)-3-(4-isopropylphenyl)acrylamide. One area of interest is its potential use as a therapeutic agent for cancer and inflammatory diseases. Further studies are needed to elucidate its mechanism of action and to optimize its efficacy and safety. Another area of interest is its use as a herbicide in agriculture. Research is needed to develop more effective and environmentally friendly herbicides based on N-(3,4-dichlorophenyl)-3-(4-isopropylphenyl)acrylamide. Finally, N-(3,4-dichlorophenyl)-3-(4-isopropylphenyl)acrylamide can be used as a monomer in the production of various polymers. Research is needed to optimize the polymerization process and to develop new applications for N-(3,4-dichlorophenyl)-3-(4-isopropylphenyl)acrylamide-based polymers.
Conclusion:
In conclusion, N-(3,4-dichlorophenyl)-3-(4-isopropylphenyl)acrylamide is a synthetic compound with unique properties and potential applications in various scientific research fields. It is synthesized through a simple and efficient process and exhibits potent biological activity. N-(3,4-dichlorophenyl)-3-(4-isopropylphenyl)acrylamide has been shown to possess anticancer, antitumor, and anti-inflammatory properties and has been used as a herbicide and a monomer in the production of polymers. Further research is needed to fully understand its mechanism of action and to optimize its efficacy and safety.
合成方法
N-(3,4-dichlorophenyl)-3-(4-isopropylphenyl)acrylamide is synthesized through a simple and efficient process using readily available starting materials. The synthesis involves the reaction of 3,4-dichloroaniline with 4-isopropylbenzaldehyde in the presence of a base catalyst, followed by the addition of acryloyl chloride to the reaction mixture. The resulting product is then purified by recrystallization to obtain pure N-(3,4-dichlorophenyl)-3-(4-isopropylphenyl)acrylamide.
科学研究应用
N-(3,4-dichlorophenyl)-3-(4-isopropylphenyl)acrylamide has been extensively studied for its potential applications in various scientific research fields. In medicine, it has been shown to possess anticancer, antitumor, and anti-inflammatory properties. In agriculture, it has been used as a herbicide to control weeds. In industry, it has been used as a polymerization inhibitor and as a monomer in the production of various polymers.
属性
IUPAC Name |
(E)-N-(3,4-dichlorophenyl)-3-(4-propan-2-ylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2NO/c1-12(2)14-6-3-13(4-7-14)5-10-18(22)21-15-8-9-16(19)17(20)11-15/h3-12H,1-2H3,(H,21,22)/b10-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMILXCVYDJOCAZ-BJMVGYQFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=CC(=O)NC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C/C(=O)NC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(3,4-dichlorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-enamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(2-methyl-1H-indol-3-yl)ethyl]cyclohexanecarboxamide](/img/structure/B5687417.png)
![2-(2-isopropyl-1H-imidazol-1-yl)-N-{[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]methyl}propanamide](/img/structure/B5687419.png)
![(3R*,4S*)-1-[(2-morpholin-4-ylpyrimidin-5-yl)carbonyl]-4-phenylpyrrolidin-3-amine](/img/structure/B5687421.png)
![(1S*,5R*)-3-isonicotinoyl-6-[(3-methyl-1H-pyrazol-1-yl)acetyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5687429.png)
![2,3-dimethyl-7-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]-1H-indole](/img/structure/B5687434.png)

![1-cyclohexyl-3-cyclopropyl-5-[2-(3,4,5-trimethyl-1H-pyrazol-1-yl)ethyl]-1H-1,2,4-triazole](/img/structure/B5687447.png)
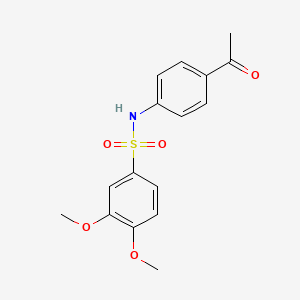
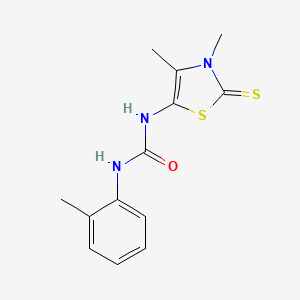
![4-[(diisopropylamino)carbonyl]benzoic acid](/img/structure/B5687489.png)

